

Spectroscopic Profile of 2-chloro-N-methylpyridin-3-amine: A Technical Overview

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Compound of Interest

Compound Name: 2-chloro-N-methylpyridin-3-amine

Cat. No.: B183378

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Disclaimer: As of December 2025, publicly accessible experimental spectroscopic data (NMR, IR, MS) for **2-chloro-N-methylpyridin-3-amine** (CAS: 40932-43-2) is limited. This document provides predicted mass spectrometry data for the target compound and, for comparative reference, detailed experimental data for the closely related analogue, 2-chloro-pyridin-3-amine (CAS: 6298-19-7). This analogue lacks the N-methyl group, which will lead to differences in the spectra, particularly in the ^1H NMR and ^{13}C NMR, and to a lesser extent in the IR and MS data.

Predicted Mass Spectrometry Data for 2-chloro-N-methylpyridin-3-amine

Computational predictions offer insights into the expected mass-to-charge ratios for various adducts of the target molecule in mass spectrometry analysis.

Table 1: Predicted Mass Spectrometry Data for **2-chloro-N-methylpyridin-3-amine** (C₆H₇ClN₂).[\[1\]](#)

Adduct	Predicted m/z
[M+H] ⁺	143.03705
[M+Na] ⁺	165.01899
[M-H] ⁻	141.02249
[M+NH ₄] ⁺	160.06359
[M+K] ⁺	180.99293
[M] ⁺	142.02922

Reference Spectroscopic Data: 2-chloro-pyridin-3-amine

The following sections present experimental spectroscopic data for 2-chloro-pyridin-3-amine as a reference to approximate the expected spectral characteristics of **2-chloro-N-methylpyridin-3-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Data for 2-chloro-pyridin-3-amine

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available in a quantitative format in the search results.			

Table 3: ¹³C NMR Data for 2-chloro-pyridin-3-amine

Chemical Shift (ppm)
Data not available in a quantitative format in the search results.

Infrared (IR) Spectroscopy

The IR spectrum of an amine is characterized by N-H stretching and bending vibrations. For the reference compound, 2-chloro-pyridin-3-amine, a primary amine, two N-H stretching bands are expected. The target molecule, a secondary amine, would typically show a single N-H stretching band.[\[2\]](#)

Table 4: IR Absorption Data for 2-chloro-pyridin-3-amine

Wavenumber (cm ⁻¹)	Intensity	Assignment
Specific peak data not available in the search results.		

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data for 2-chloro-pyridin-3-amine

m/z	Relative Intensity	Assignment
Specific fragmentation data not available in the search results.		

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like **2-chloro-N-methylpyridin-3-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 300, 400, or 500 MHz NMR spectrometer.
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer for the specific sample.

- Acquire a ^1H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - A larger number of scans is typically required compared to ^1H NMR.
 - Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (ATR):
 - Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
 - Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).
 - Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Data Acquisition:

- Record a background spectrum of the empty ATR crystal or the KBr pellet.
- Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
- A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

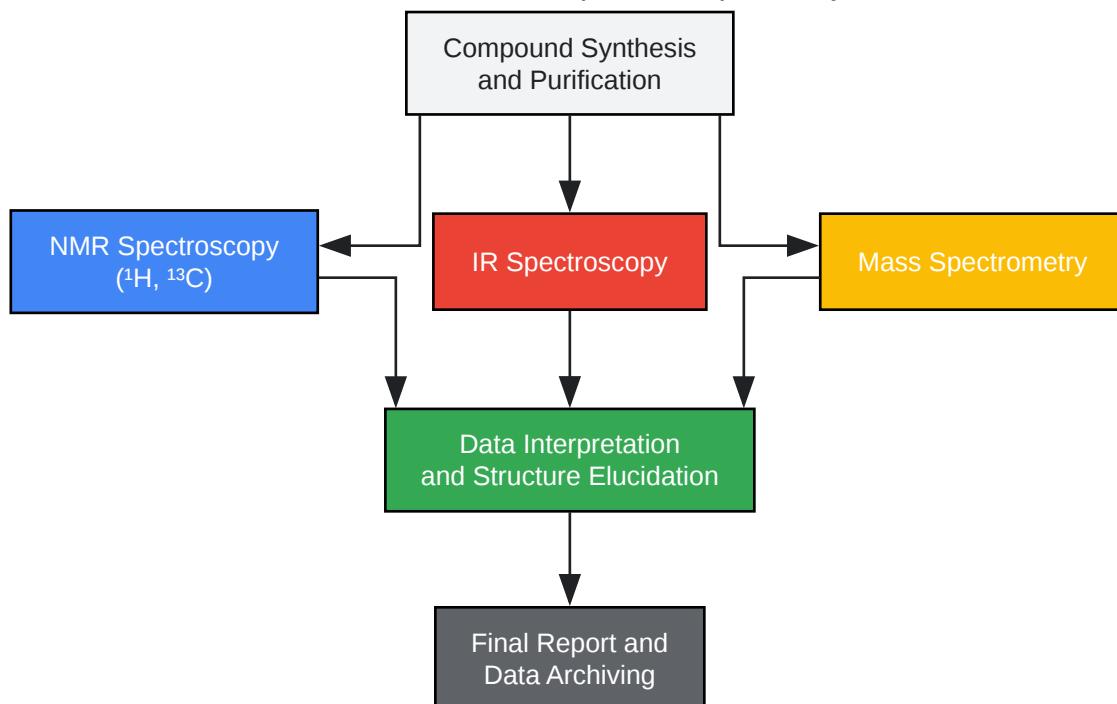
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a solid sample, this could be through a direct insertion probe (for electron ionization) or by dissolving it in a suitable solvent and infusing it (for electrospray ionization).
- Ionization:
 - Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
 - Electrospray Ionization (ESI): The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated. This is a softer ionization technique that often results in a prominent molecular ion peak.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

General Workflow for Spectroscopic Analysis

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Caption: General Workflow for Spectroscopic Analysis.

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References

- 1. PubChemLite - 2-chloro-n-methylpyridin-3-amine (C₆H₇ClN₂) [pubchemlite.lcsb.uni.lu]
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